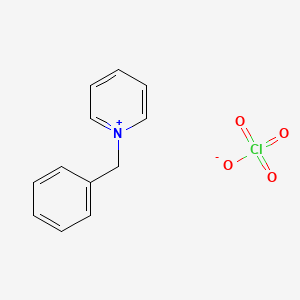
1-Benzylpyridin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzylpyridin-1-ium perchlorate is a quaternary ammonium salt with the molecular formula C12H12ClNO4. This compound is known for its unique structural properties, which include a benzyl group attached to a pyridinium ring, paired with a perchlorate anion. It is often used in various chemical and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzylpyridin-1-ium perchlorate can be synthesized through the quaternization of pyridine with benzyl chloride, followed by the addition of perchloric acid. The reaction typically involves heating pyridine and benzyl chloride in an anhydrous solvent such as acetone at elevated temperatures (around 90°C) to form 1-benzylpyridin-1-ium chloride. This intermediate is then reacted with perchloric acid to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted benzylpyridinium salts.
Aplicaciones Científicas De Investigación
1-Benzylpyridin-1-ium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium ylides and other intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of 1-benzylpyridin-1-ium perchlorate involves its interaction with various molecular targets. In biological systems, it can interact with cellular membranes and proteins, leading to changes in cell function. The compound’s pyridinium ring can participate in electron transfer reactions, which may contribute to its biological activity. Additionally, the benzyl group can enhance its lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules .
Comparación Con Compuestos Similares
1-Benzylpyridin-1-ium chloride: Similar structure but with a chloride anion instead of perchlorate.
1-Benzyl-4-methylpyridinium chloride: Contains a methyl group on the pyridinium ring.
1-Benzyl-3-methylpyridinium chloride: Contains a methyl group at a different position on the pyridinium ring.
Uniqueness: 1-Benzylpyridin-1-ium perchlorate is unique due to its perchlorate anion, which imparts distinct chemical properties such as higher stability and reactivity compared to its chloride counterparts. This makes it particularly useful in applications requiring strong oxidizing conditions or high thermal stability .
Propiedades
IUPAC Name |
1-benzylpyridin-1-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N.ClHO4/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;2-1(3,4)5/h1-10H,11H2;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOHABRTZFXLFB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Bis[(methylcarbamothioyl)sulfanyl]nickel](/img/structure/B7777585.png)


![Dipotassium ({3-[(sulfanidylmethanethioyl)-amino]propyl}carbamothioyl)sulfanide](/img/structure/B7777599.png)









![4-(1H-Benzo[d][1,2,3]triazol-1-yl)-1-methylpyridin-1-ium iodide](/img/structure/B7777659.png)
